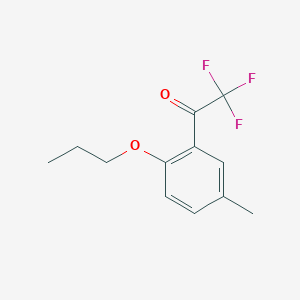

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone

Description

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone (CAS: 1443335-13-4) is a fluorinated aromatic ketone featuring a trifluoromethyl group attached to a propanone backbone. The compound’s structure includes a 5-methyl-substituted phenyl ring with a propoxy group at the 2-position. This trifluoroacetyl moiety enhances electrophilicity, making it reactive in nucleophilic substitutions and a precursor for synthesizing heterocyclic compounds . Its physicochemical properties, such as hydrophobicity and thermal stability, are influenced by the trifluoromethyl group and substituent arrangement.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-3-6-17-10-5-4-8(2)7-9(10)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUMPSZDTVYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone typically involves the use of trifluoroacetic acid derivatives and appropriate phenyl precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Alkoxy and Alkyl Substituents

- 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g): Substituents: Propyl at triazole N2, phenyl at C3. Yield: 93% via alkylation of 1a with bromopropane. NMR δ<sup>1</sup>H 7.50–7.25 (m, 5H, Ar–H), δ<sup>19</sup>F −70.5 (s, CF3) .

- 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone: Substituents: Isopentyloxy at C2, fluorine at C4. Physicochemical impact: The electron-withdrawing fluorine reduces electron density on the ring, enhancing electrophilicity of the ketone. Application: Intermediate for bioactive molecules .

Halogenated Derivatives

- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-37-9): Substituents: Chlorine at phenyl C4. Reactivity: Higher electrophilicity due to chlorine’s inductive effect, facilitating nucleophilic aromatic substitutions .

- 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-22-8): Dual chlorine substituents increase melting point (mp: 84–85°C) and oxidative stability compared to mono-substituted analogs .

Heterocyclic Analogs

Triazole Derivatives

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a): Synthesis: Sub-gram scale yield of 80%, E-factor = 13.6 (high solvent/resin usage). Crystallinity: White crystals (mp: 105–108°C), suitable for X-ray diffraction studies . Contrast: The triazole core increases polarity, reducing solubility in nonpolar solvents relative to the target compound’s purely aromatic system.

Indole and Isoquinoline Derivatives

- 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone: Bioactivity: Exhibits anticancer properties due to hydrophobic trifluoromethyl and indole moieties . Solubility: Preferentially dissolves in DMSO or ethanol, unlike the target compound’s compatibility with ethers.

- 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone (CAS: 1196157-18-2): Molecular weight: 225.17 g/mol. Structural impact: The isoquinoline nitrogen enhances basicity, altering reactivity in acid-catalyzed reactions .

Biological Activity

2,2,2-Trifluoro-1-(5-methyl-2-propoxyphenyl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a trifluoromethyl group and a propoxyphenyl moiety, which contribute to its unique properties.

- Molecular Formula : C12H14F3O2

- IUPAC Name : this compound

- Molecular Weight : 256.24 g/mol

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of various enzymes, thereby preventing substrate access and reducing enzymatic activity. This property is crucial in drug design for targeting specific pathways in disease conditions.

- Protein-Ligand Interactions : It has been employed in studies focusing on protein-ligand interactions, which are essential for understanding cellular signaling and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit cell growth in cancer cell lines, although detailed IC50 values are yet to be established.

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has been reported to inhibit certain kinases involved in cancer progression.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies on similar compounds suggest that the trifluoromethyl group may enhance oral bioavailability and tissue distribution.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry examined a series of trifluoromethyl-substituted compounds for their inhibitory effects on anaplastic lymphoma kinase (ALK). The findings indicated that modifications in the phenyl ring significantly influenced enzyme inhibition potency, suggesting a similar approach could be applied to our target compound .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| CJ-2360 | ALK Inhibition | 0.62–5.5 | |

| 5-Methyl Compound | Cell Growth Inhibition | TBD | |

| Trifluoromethyl Analog | Enzyme Inhibition | TBD |

Research Findings

Recent findings highlight the significance of structural modifications in enhancing biological activity. For example:

- The introduction of various substituents on the phenyl ring can lead to significant changes in enzyme inhibition capabilities.

- The lipophilic nature imparted by the trifluoromethyl group plays a critical role in membrane permeability and interaction with hydrophobic pockets within target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.